2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride
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Overview
Description
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride is a chemical compound with the molecular formula C14H20Cl2N2O2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with 2-pyrrolidin-1-ium-1-ylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride can be compared with other similar compounds, such as:
2-Pyrrolidin-1-ium-1-ylethylammonium iodide: This compound is used as a precursor in the preparation of perovskite-based devices.
N-(2′-nitrophenyl)pyrrolidine-2-carboxamides: These compounds have antibacterial properties and are used in medicinal chemistry.
Properties
CAS No. |
77944-89-9 |
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Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-11-5-4-6-12(15)13(11)16-14(18)19-10-9-17-7-2-3-8-17;/h4-6H,2-3,7-10H2,1H3,(H,16,18);1H |
InChI Key |
UDLUBPJFFFVGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
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